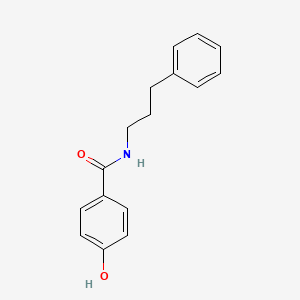

4-hydroxy-N-(3-phenylpropyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-10-8-14(9-11-15)16(19)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,18H,4,7,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFPIFDHSIMCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Hydroxy N 3 Phenylpropyl Benzamide

Established Chemical Synthesis Pathways

The cornerstone of synthesizing 4-hydroxy-N-(3-phenylpropyl)benzamide is the formation of a stable amide bond, a fundamental reaction in organic chemistry. This can be achieved through several reliable and well-documented chemical routes.

Amide Bond Formation via Carboxylic Acid and Amine Condensation

The most direct and common method for synthesizing this compound is the direct condensation of 4-hydroxybenzoic acid (the carboxylic acid component) with 3-phenylpropan-1-amine (the amine component). This reaction, however, requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Two primary strategies are employed for this activation:

Use of Coupling Reagents: Carbodiimides are a class of highly effective coupling reagents for this purpose. A typical procedure involves reacting 4-hydroxybenzoic acid and 3-phenylpropan-1-amine in the presence of a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). chemicalbook.com The reaction is generally performed in an appropriate organic solvent, such as acetone (B3395972) or dimethylformamide (DMF). The mechanism involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide bond.

Conversion to Acyl Halides: An alternative route involves a two-step process starting with the conversion of 4-hydroxybenzoic acid to a more reactive acyl halide, typically an acyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-hydroxybenzoyl chloride is then reacted with 3-phenylpropan-1-amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, to yield this compound. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Achieving high yields and ensuring the process is scalable are critical for the practical synthesis of this compound. Optimization involves systematically varying reaction parameters to find the most efficient conditions. researchgate.net Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and stoichiometry of reactants.

For a typical coupling-reagent-mediated synthesis, a starting point could be based on procedures for similar benzamides, such as reacting the acid and amine in acetone at an elevated temperature for several hours. chemicalbook.com Optimization studies would then explore how deviations from these initial conditions affect the reaction yield and purity of the product. Continuous-flow chemistry also presents a modern approach to scaling up such syntheses, offering precise control over reaction parameters and potentially improving yields and safety. nih.gov

The following interactive table illustrates a hypothetical optimization study for the EDCI-mediated synthesis of this compound, based on a reported synthesis of a similar compound that achieved a 90% yield. chemicalbook.com

| Entry | Solvent | Temperature (°C) | Time (h) | Base (equivalents) | Coupling Reagent | Yield (%) |

| 1 | Acetone | 70 | 12 | None | EDCI | 90 |

| 2 | DMF | 70 | 12 | None | EDCI | 88 |

| 3 | Dichloromethane (B109758) | 25 | 24 | None | EDCI | 75 |

| 4 | Acetone | 50 | 12 | None | EDCI | 85 |

| 5 | Acetone | 70 | 6 | None | EDCI | 82 |

| 6 | Acetone | 70 | 12 | HOBt (1.1) | EDCI | 94 |

| 7 | Acetone | 70 | 12 | None | HATU | 96 |

This table is illustrative and based on general principles of reaction optimization.

Isolation and Purification Techniques for Research Applications

Following the chemical synthesis, a robust isolation and purification protocol is essential to obtain this compound of high purity for research purposes. The specific steps can vary depending on the synthetic route and solvent used, but a general workflow is well-established.

The typical procedure begins with quenching the reaction mixture, often by adding water. The crude product is then extracted into an organic solvent immiscible with water, such as ethyl acetate. chemicalbook.comnih.gov This organic phase is subsequently washed sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-hydroxybenzoic acid. nih.gov A final wash with brine helps to remove residual water from the organic layer.

After washing, the organic solution is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator). chemicalbook.com This usually yields a solid crude product. Final purification is typically achieved by one of two methods:

Column Chromatography: The crude product is passed through a silica (B1680970) gel column using a suitable solvent system, such as a mixture of dichloromethane and acetone or hexane (B92381) and ethyl acetate, to separate the desired compound from any remaining impurities. chemicalbook.com

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexane) and allowed to cool slowly. nih.gov As the solution cools, the solubility of the product decreases, causing it to form pure crystals that can be collected by filtration.

Biocatalytic Approaches in Benzamide (B126) Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amide bond formation. rsc.orgnih.gov The use of enzymes offers significant advantages, including high selectivity, mild reaction conditions (typically in aqueous media at or near room temperature), and reduced environmental impact. rsc.org

Enzyme-Mediated Amide Formation: Principles and Applications

Enzymes can catalyze the formation of amide bonds through several distinct mechanisms. For the synthesis of a benzamide like this compound, two main enzymatic strategies are particularly relevant:

ATP-Independent Transacylation: This approach utilizes hydrolase enzymes, most notably lipases, which are naturally stable in organic solvents. rsc.orgnih.gov In an environment with low water content, the thermodynamic equilibrium of the reaction shifts to favor synthesis over hydrolysis. The strategy involves reacting an activated form of the carboxylic acid, such as an ester (e.g., methyl 4-hydroxybenzoate), with the amine (3-phenylpropan-1-amine). The lipase (B570770), such as Candida antarctica lipase B (CALB), catalyzes the aminolysis of the ester to form the amide bond. nih.gov

ATP-Dependent Amide Bond Formation: This method uses enzymes specifically designed by nature for amide synthesis, such as amide bond synthetases (ABS) or enzymes from nonribosomal peptide synthetase (NRPS) pathways. nih.govresearchgate.net These enzymes activate the carboxylic acid (4-hydroxybenzoic acid) using adenosine (B11128) triphosphate (ATP). rsc.org This activation typically forms a high-energy acyl-adenylate intermediate within the enzyme's active site. researchgate.netacs.org This activated intermediate is then attacked by the amine nucleophile to form the final amide product. This strategy has been successfully used to synthesize pharmaceutically relevant amides, demonstrating its broad applicability. rsc.orgresearchgate.net

Investigation of Enzyme Specificity and Efficiency in Benzamide Synthesis

The success of a biocatalytic synthesis hinges on the specificity and efficiency of the chosen enzyme for the particular substrates. nih.gov Enzymes can exhibit a range of specificities, from being highly specific to a single substrate to having broader acceptance of related molecules. youtube.com For the synthesis of this compound, an ideal enzyme would efficiently recognize both 4-hydroxybenzoic acid and 3-phenylpropan-1-amine.

Lipase Specificity: Lipases like CALB are known for their broad substrate scope, making them good candidates for initial screening. nih.gov However, their efficiency can be highly dependent on the solvent system and the nature of the acyl donor (e.g., methyl vs. ethyl ester).

Amide Bond Synthetase (ABS) Specificity: Enzymes like McbA have been shown to have a notable tolerance for various aryl carboxylic acids and a range of amines, including those similar in structure to 3-phenylpropan-1-amine. acs.orgresearchgate.net Research in this area often involves screening a panel of known ABS enzymes or using protein engineering to enhance the activity and specificity of a promising candidate for the target substrates. acs.org

The efficiency of different enzymatic approaches can be compared by measuring key parameters such as conversion rate, reaction time, and product yield under defined conditions.

| Enzyme Class | Acyl Donor | Amine Acceptor | Typical Conditions | Potential Efficiency for Target Synthesis |

| Lipase (e.g., CALB) | Methyl 4-hydroxybenzoate | 3-Phenylpropan-1-amine | Anhydrous organic solvent, 40-60°C | Moderate to High; dependent on solvent and water activity. |

| Amide Bond Synthetase (e.g., McbA) | 4-Hydroxybenzoic Acid | 3-Phenylpropan-1-amine | Aqueous buffer, ATP, 25-37°C | Moderate to High; dependent on specific enzyme's substrate tolerance. |

| Nitrile Hydratase (NHase) & N-arylation | 4-Hydroxybenzonitrile & 3-phenylpropyl iodide | (Intermediate) | Aqueous buffer, Cu-catalyst | Indirect route; efficiency depends on the compatibility of the multi-catalytic system. nih.gov |

This table provides a comparative overview of potential biocatalytic strategies.

Green Chemistry Considerations in Biocatalytic Benzamide Production

The synthesis of benzamides, a crucial reaction in the pharmaceutical industry, has traditionally relied on methods that are often at odds with the principles of green chemistry. google.com The growing demand for sustainable manufacturing has spurred significant interest in biocatalytic methods for amide bond formation. google.comnih.gov These enzymatic approaches offer several advantages over conventional chemical synthesis, including mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity (chemo-, regio-, and stereoselectivity), and the use of water as a solvent, which is ranked as the most environmentally benign. google.comnih.gov

Biocatalytic strategies for producing benzamides like this compound can be broadly categorized. One major approach involves the use of hydrolases, such as lipases, in low-water environments to shift the reaction equilibrium from hydrolysis towards synthesis. google.com Another prominent strategy employs ATP-dependent enzymes, such as amide bond synthetases and ligases, which activate the carboxylic acid moiety. nih.govrsc.org These reactions often require sophisticated ATP recycling systems to be economically viable on a preparative scale. google.comrsc.org

A key aspect of green chemistry is not only the sustainability of the process but also the inherent safety of the molecules involved. A "safer-and-more-sustainable-by-design" approach involves in silico evaluation of the human and environmental toxicity of starting materials and final products, guiding the selection of safer building blocks for biocatalytic synthesis. rsc.org

Table 1: Comparison of Enzymatic Strategies for Benzamide Synthesis

| Enzyme Class | Mechanism | Green Chemistry Advantages | Challenges |

| Hydrolases (e.g., Lipases) | Acyl-enzyme intermediate in low-water media. datapdf.com | ATP-independent; broad substrate scope. | Requires organic solvents or low-water systems; potential for side reactions (esterification). |

| ATP-dependent Synthetases/Ligases | ATP-dependent activation of carboxylic acid (acyl-adenylate or acyl-phosphate intermediate). nih.gov | High efficiency in aqueous media. rsc.org | Requires costly ATP and cofactor recycling systems. rsc.org |

| N-acyltransferases (NATs) & CoA ligases (CLs) | Two-enzyme cascade involving CoA-activated thioester intermediate. researchgate.net | Can be used in whole-cell systems, avoiding external cofactor addition. researchgate.net | Substrate scope is dependent on the specificity of two different enzymes. |

Design and Synthesis of this compound Analogues and Derivatives

Rational Design Strategies for Structural Modification

The rational design of analogues of this compound is guided by established medicinal chemistry principles to optimize its pharmacological properties. Key strategies include pharmacophore modeling, structure-activity relationship (SAR) studies, and bioisosteric replacement.

Pharmacophore Modeling: This computational approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model for a benzamide-based compound might feature the phenolic hydroxyl as a hydrogen bond donor, the amide carbonyl as a hydrogen bond acceptor, and the two phenyl rings as hydrophobic regions. nih.gov Such models are used to screen virtual libraries for new scaffolds or to guide the modification of the existing molecule to enhance target interactions. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying different parts of the lead molecule and assessing the impact on its biological activity. For this compound, SAR studies would involve synthesizing derivatives with substitutions on the 4-hydroxy-phenyl ring, the phenylpropyl moiety, and modification of the amide linker itself to probe the chemical space around the core structure. researchgate.net

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physicochemical properties (size, shape, electronic distribution), with the aim of improving potency, selectivity, metabolic stability, or pharmacokinetic profile. nih.govacs.org For the target molecule, the phenolic hydroxyl group could be replaced with other hydrogen bond donors like an amine (-NH2) or a sulfonamide group. The amide bond itself can be replaced by non-classical bioisosteres such as triazoles or oxadiazoles (B1248032) to increase metabolic stability. nih.gov Similarly, the distal phenyl ring could be replaced with other aromatic or heteroaromatic systems like pyridine (B92270) or thiophene (B33073) to explore new interactions with a biological target. nih.gov

Introduction of Substituents at the Benzamide and Phenylpropyl Moieties

The synthesis of analogues involves the introduction of various substituents at specific positions on the this compound scaffold.

Modifications of the Benzamide Moiety: The 4-hydroxy-phenyl ring is amenable to electrophilic aromatic substitution. However, the hydroxyl group is a strong activating group, directing ortho to its position. Protecting the phenol, for example as a methyl ether, allows for more controlled functionalization before a final deprotection step. nih.gov Palladium-catalyzed C-H functionalization reactions offer a modern approach to selectively introduce alkyl or aryl groups at the ortho-position relative to the amide directing group. rsc.org The phenolic hydroxyl itself can be a point of modification; for instance, it can be converted to ethers or esters to modulate lipophilicity and hydrogen bonding capacity. nih.gov

Modifications of the Phenylpropyl Moiety: The distal phenyl ring on the propyl chain can be readily substituted using standard aromatic chemistry on the starting material, 3-phenyl-1-propanamine, or a precursor. For example, Friedel-Crafts acylation or alkylation, nitration followed by reduction to an amine, or halogenation can provide handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The propyl linker itself can also be modified. For example, introducing substituents on the aliphatic chain can influence the conformational flexibility and orientation of the terminal phenyl group.

Table 2: Synthetic Strategies for Derivatization

| Moiety to Modify | Position | Reaction Type | Potential New Group | Reference |

| Benzamide (Phenolic Ring) | Ortho to -OH | Electrophilic Aromatic Substitution (e.g., Bromination) | -Br, -Cl | nih.gov |

| Benzamide (Phenolic Ring) | Ortho to Amide | Directed C-H Alkylation (Pd-catalyzed) | -CH3, -Alkyl | rsc.org |

| Benzamide (Phenol Group) | 4-position | Etherification | -OCH3, -OBn | nih.gov |

| Phenylpropyl (Phenyl Ring) | Para-position | Nitration -> Reduction | -NO2 -> -NH2 | researchgate.net |

| Phenylpropyl (Phenyl Ring) | Various | Suzuki Cross-Coupling (from bromo-precursor) | -Aryl, -Heteroaryl | N/A |

| Phenylpropyl (Propyl Chain) | α or β to N | Alkylation (of precursor) | -CH3, -OH | N/A |

Stereoselective Synthesis of Chiral Analogues for Pharmacological Probes

The parent molecule, this compound, is achiral. Introducing stereocenters can lead to chiral analogues that can serve as valuable pharmacological probes to investigate the stereochemical requirements of biological targets. Chirality can be introduced in several ways.

Atropisomerism: If bulky substituents are introduced at the positions ortho to the amide bond on the benzamide ring, rotation around the aryl-carbonyl bond can be restricted, leading to stable, separable atropisomers (enantiomers that are interconverted by rotation about a single bond). nih.gov Enantioselective synthesis of such atropisomeric benzamides has been achieved using peptide-based catalysts for asymmetric bromination, which installs a bulky ortho-substituent in a stereoselective manner. datapdf.com

Introduction of Stereocenters on the Linker: A chiral center can be introduced on the 3-phenylpropyl chain, for example, at the C1 or C2 position. This can be accomplished through several asymmetric synthesis strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure building block, such as a chiral amino acid or alcohol, that can be converted into a chiral 3-phenylpropanamine derivative. ethz.ch

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of a new chiral center. For example, a chiral N-tert-butylsulfinyl group can be used to direct the asymmetric alkylation of an isoindolinone precursor, which can then be converted to a chiral amine. acs.org The auxiliary is removed in a later step. ethz.ch

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of a ketone precursor or the asymmetric alkylation of an enolate can establish a stereocenter on the propyl chain. Chiral lithium amide bases have been used for enantioselective deprotonation followed by quenching to create stereocenters at benzylic positions. psu.edu

These stereoselective methods allow for the synthesis of individual enantiomers of a chiral analogue, which is crucial for pharmacological studies as different enantiomers often exhibit different biological activities and potencies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Features within the 4-hydroxy-N-(3-phenylpropyl)benzamide Scaffold

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For the this compound scaffold, several key features are considered crucial for its activity. These have been largely elucidated through the study of analogous benzamide (B126) derivatives. nih.govnih.gov

The fundamental pharmacophoric elements are believed to include:

A hydrogen bond donor: The amide (N-H) group.

A hydrogen bond acceptor: The carbonyl (C=O) group of the amide.

An aromatic ring system: The benzoyl moiety.

A second aromatic/hydrophobic region: The phenyl group of the N-(3-phenylpropyl) substituent.

A specific spatial arrangement of these features, dictated by the linking propyl chain.

Pharmacophore modeling of related N-benzyl benzamide derivatives has highlighted the importance of these interaction points in their biological activity. nih.gov The distances and angles between these features are critical for optimal binding to target proteins.

Influence of the N-Substituent Length and Branching on Biological Activity

The nature of the substituent attached to the amide nitrogen plays a pivotal role in modulating the biological activity of benzamide derivatives. Studies on related N-phenylalkyl compounds have shown that both the length of the alkyl chain and the presence of branching can significantly impact potency and selectivity.

For instance, in a series of N-phenylalkyl maleimides, the length of the alkyl chain ((CH2)n where n=0-4) did not significantly alter the antifungal activity, suggesting that for some targets, a certain degree of flexibility in this region is tolerated. researchgate.net However, in other systems, such as N-alkyl-β-D-glycosylamine derivatives, a clear dependence of activity on the alkyl chain length has been observed, often with an optimal length for maximal effect. nih.gov For example, in a series of N4-alkyl-5-methylcytidines, the N4-dodecyl derivative was found to be the most active against tested molds, with both shorter (C10) and longer (C14) chains leading to a decrease in activity. mdpi.com

Role of the 4-Hydroxy Group in Ligand-Target Interactions and Receptor Binding

The phenolic hydroxyl group at the 4-position of the benzoyl ring is a critical feature that can engage in significant ligand-target interactions, primarily through hydrogen bonding. researchgate.net This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).

The importance of a phenolic hydroxyl group for receptor binding has been demonstrated in numerous classes of compounds. For example, in cannabinoid receptor ligands, the presence and orientation of the phenolic hydroxyl group are considered essential for pharmacological activity. researchgate.net In a study of anandamide (B1667382) analogs, the replacement of a terminal hydroxyl with an aromatic hydroxyl group was investigated to enhance cannabinoid receptor affinity. mdpi.com

Furthermore, the substitution of the hydroxyl group can drastically alter the properties of the molecule. For example, replacing the 4-hydroxy group with a methoxy (B1213986) group can impact lipophilicity and the potential for hydrogen bonding, which in turn can affect receptor affinity and selectivity. nih.gov In a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an aromatic 6-hydroxy group was found to increase lipophilicity, an effect attributed to the formation of an intramolecular hydrogen bond with the amide carbonyl group. nih.gov

Impact of Aromatic Ring Substitutions on Potency and Selectivity

Substitution on both the benzoyl ring and the phenyl ring of the N-(3-phenylpropyl) substituent can have a dramatic impact on the potency and selectivity of the compound. The nature, position, and number of substituents can influence electronic properties, lipophilicity, and steric interactions with the target binding site. researchgate.net

Studies on various benzamide series have provided valuable insights into these effects:

Electronic Effects: Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) can alter the charge distribution of the aromatic rings, affecting interactions with the receptor. For instance, in a series of N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamides, aromatic substitutions were key to modulating affinity for 5-HT1F receptors. researchgate.net

Steric Effects: The size and position of substituents can influence how the ligand fits into the binding pocket. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or decrease binding due to steric hindrance.

Lipophilicity: The addition of lipophilic substituents can enhance binding to hydrophobic regions of a receptor but may also affect solubility and other pharmacokinetic properties.

The following table summarizes the effects of aromatic substitutions on the activity of some benzamide analogs.

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of this compound is a key determinant of its ability to be recognized by and bind to a biological target. The flexible 3-phenylpropyl chain allows the molecule to adopt multiple conformations in solution.

Conformational analysis of related flexible N-aralkylbenzamides has been performed using computational methods and experimental techniques like NMR spectroscopy. nih.gov These studies have shown that the molecule can exist in different low-energy conformations, and the biologically active conformation may not be the lowest energy state in solution.

Molecular and Cellular Pharmacological Research of 4 Hydroxy N 3 Phenylpropyl Benzamide

Mechanistic Investigations at the Molecular Level

The interaction of 4-hydroxy-N-(3-phenylpropyl)benzamide and its derivatives with various protein targets has been a subject of scientific inquiry, revealing specific binding mechanisms and inhibitory activities.

Enzyme Inhibition Kinetics and Binding Mechanisms (e.g., Influenza Virus NS1 protein, Histone Deacetylases)

Research has identified this compound as a small molecule inhibitor of the non-structural protein 1 (NS1) of the influenza virus. nih.gov The NS1 protein is a critical virulence factor that plays a central role in viral replication and evasion of the host's innate immune response, making it an attractive target for antiviral therapies. nih.gov The compound, designated A13 in a study designing and synthesizing novel NS1 inhibitors, was developed by coupling 4-hydroxybenzoic acid with 3-phenylpropylamine. nih.gov

Furthermore, N-hydroxy derivatives of this core structure have been synthesized and evaluated as potent inhibitors of histone deacetylases (HDACs). nih.gov A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which feature an N-hydroxybenzamide group as a zinc-chelating moiety, demonstrated significant inhibitory activity against these enzymes. nih.govnih.gov One thiophene-substituted derivative, 5j, exhibited superior inhibition of HDAC1 and HDAC8 compared to the established inhibitor SAHA. nih.gov The inhibitory concentrations for key derivatives against HeLa nuclear extract and their antiproliferative activity are detailed below.

Table 1: Inhibitory and Antiproliferative Activities of HPPB Derivatives

| Compound | HDAC Inhibition (HeLa nuclear extract) IC₅₀ (µM) | Antiproliferative Activity (HCT116) IC₅₀ (µM) | Antiproliferative Activity (A549) IC₅₀ (µM) |

|---|---|---|---|

| Derivative 5j | 0.3 | >10 | >10 |

| Derivative 5t | 0.4 | >10 | >10 |

Data sourced from a study on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives. nih.gov

Receptor Binding Affinities and Functional Modulation (e.g., Opioid Receptors for related analogues)

While direct studies on the opioid receptor binding affinity of this compound are not prominent, the N-(3-phenylpropyl) structural motif is a key feature in several potent opioid receptor ligands. The N-phenethyl group, a close structural relative, is crucial for the high binding affinity of fentanyl derivatives to the μ-opioid receptor (μOR), and its removal significantly reduces activity. plos.org

Analogues incorporating the phenylpropyl group have shown significant effects. For instance, replacing an N-methyl group with an N-phenylpropyl group in certain piperidine-based structures resulted in a more potent, non-selective pure opioid receptor antagonist. nih.gov Similarly, N-phenylpropylnormorphine, an analogue of morphine, demonstrates high affinity and selectivity for μ-opioid receptors, acting as a potent agonist. researchgate.net These findings suggest that the N-(3-phenylpropyl) moiety present in this compound is a favorable substituent for interaction with opioid receptors, although the specific binding characteristics of the parent compound itself remain to be fully elucidated.

Analysis of Protein-Ligand Interaction Dynamics and Allosteric Effects

Specific protein-ligand dynamic studies for this compound are not extensively documented. However, analysis of related benzamide (B126) derivatives and their targets provides insight into potential interaction mechanisms. Computational docking studies of other benzamide derivatives targeting the bacterial cell division protein FtsZ show that the amide group is critical for binding, forming hydrogen bonds with key amino acid residues like Val207, Asn263, and Leu209. mdpi.com

Studies on the binding of other small molecules to proteins like serum albumin indicate that such interactions are often spontaneous. mdpi.com The binding process can be driven by forces including van der Waals interactions and hydrogen bonding. mdpi.com The dynamics of such interactions can be complex, involving conformational changes in both the ligand and the protein target to achieve an optimal binding pose. nih.govnih.gov For example, the enzyme p-hydroxybenzoate hydroxylase, which acts on a related substrate, undergoes significant conformational movements to facilitate catalysis, demonstrating how protein dynamics are crucial for function. nih.gov Computational methods such as molecular dynamics simulations are vital tools for exploring these complex allosteric and dynamic events at a molecular level. nih.gov

Cellular Responses and Intracellular Signaling Pathway Modulation

The effects of this compound derivatives extend to the cellular level, where they have been shown to impact cell viability and division, particularly in cancer cell models.

Assessment of Antiproliferative and Cytotoxic Effects in In Vitro Cell Models (e.g., Cancer Cell Lines HCT116, A549)

Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) have demonstrated notable antiproliferative activity against various human cancer cell lines. nih.govnih.gov Specifically, certain derivatives exhibited good cytotoxic effects against the human colon carcinoma cell line HCT116 and the non-small cell lung cancer cell line A549. nih.gov One particular thiophene-substituted derivative (5j) showed broad-spectrum antiproliferative activity, with especially promising results against breast cancer cells. nih.gov The cytotoxic effects of these derivatives highlight their potential as templates for the development of novel anticancer agents. nih.govnih.govresearchgate.netnih.gov

Regulation of Cell Cycle Progression (e.g., Induction of G2 Phase Arrest)

A key mechanism underlying the antiproliferative effects of HPPB derivatives is their ability to regulate the cell cycle. nih.gov Studies have shown that these compounds can potently induce cell cycle arrest at the G2 phase in cancer cells. nih.gov The progression of the cell cycle is a tightly regulated process, and disruption at checkpoints like the G2/M transition can prevent cancer cells from dividing. biorxiv.org

Further investigation into a specific HPPB derivative (5j) revealed that it induces G2/M phase arrest in MDA-MB-231 breast cancer cells. nih.gov This cell cycle blockade is potentially mediated by the modulation of key regulatory proteins, including an increase in the expression of the cyclin-dependent kinase inhibitor p21. nih.gov The down-regulation of proteins like cyclin B1 is a common feature of G2/M arrest induced by various chemical agents. nih.gov This interference with the cell division machinery ultimately contributes to the observed cytotoxic and antiproliferative outcomes. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) |

| Influenza Virus NS1 protein |

| Histone Deacetylases (HDACs) |

| SAHA (Suberanilohydroxamic acid) |

| 4-hydroxybenzoic acid |

| 3-phenylpropylamine |

| N-phenylpropylnormorphine |

| Fentanyl |

| p-hydroxybenzoate hydroxylase |

| FtsZ protein |

| Cyclin B1 |

Mechanisms of Apoptosis and Programmed Cell Death Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic compounds. Research into N-substituted benzamides, a class to which this compound belongs, has elucidated several pathways through which these molecules can initiate cell death. Studies on the benzamide declopramide (B1670142) have shown that it can induce apoptosis by triggering the mitochondrial pathway. nih.govnih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.govnih.govresearchgate.net

The activation of this caspase cascade is a central event in the execution phase of apoptosis. The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk have been shown to inhibit apoptosis induced by declopramide, confirming the essential role of caspases. nih.govnih.gov Interestingly, the overexpression of the anti-apoptotic protein Bcl-2 also inhibits this form of cell death, further cementing the involvement of the mitochondrial pathway. nih.govnih.gov

Furthermore, the apoptotic mechanism initiated by these N-substituted benzamides appears to be independent of the tumor suppressor protein p53. nih.govnih.gov This is significant as it suggests that such compounds could be effective in cancers where the p53 pathway is mutated or inactive. nih.govnih.gov Prior to the onset of apoptosis, declopramide was also observed to cause a G2/M cell cycle block. nih.govnih.gov

Related compounds, such as the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR), have been shown to induce a mixed apoptosis/necrosis cell death in neuroblastoma cell lines. nih.gov The mechanism for 4-HPR involves the generation of reactive oxygen species (ROS) and a significant increase in intracellular ceramide levels, which acts as a pro-apoptotic second messenger. nih.gov This suggests that benzamide derivatives may employ multiple strategies to induce cell death, including the modulation of cellular redox states and lipid signaling pathways. nih.gov

Modulation of Cellular Inflammatory Pathways and Oxidative Stress Responses

Benzamide and nicotinamide (B372718) derivatives have demonstrated potent anti-inflammatory properties. nih.gov A primary mechanism for this activity is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting NF-κB, compounds such as the N-substituted benzamides metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) can suppress the production of TNF-α in a dose-dependent manner. nih.gov

The RhoA-Rho kinase pathway is another critical signaling cascade involved in inflammatory processes, particularly in the recruitment of leukocytes to sites of inflammation. nih.gov Specific benzamide derivatives have been developed as selective Rho kinase inhibitors. nih.gov These inhibitors can block the migration of lymphocytes and neutrophils, and also suppress the synthesis of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in activated endothelial cells. nih.gov Additionally, they can inhibit the secretion of inflammatory chemokines such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). nih.gov This multifaceted inhibition of leukocyte infiltration highlights the therapeutic potential of benzamides in chronic inflammatory diseases. nih.gov

In the context of oxidative stress, some related compounds can increase levels of reactive oxygen species (ROS). nih.gov For instance, N-(4-hydroxyphenyl)retinamide (4-HPR) is known to be toxic to various cancer cell lines, partly due to its ability to elevate ROS levels. nih.gov This induction of oxidative stress can contribute to the compound's cytotoxic and apoptotic effects. nih.gov

Antiviral Mechanisms within In Vitro Cellular Systems (e.g., Inhibition of Influenza Virus Replication)

This compound, identified as compound A13 in a study, has been recognized as a novel small-molecule inhibitor of the influenza virus protein NS1. nih.gov The NS1 protein is a non-structural protein of the influenza virus that plays a crucial role in counteracting the host's antiviral immune response, particularly the interferon (IFN) system. By inhibiting NS1, this compound demonstrated significant antiviral activity in cell culture assays. nih.gov

A key aspect of its mechanism is the ability to reverse the NS1-dependent blockade of the cellular interferon synthesis pathway. nih.gov This allows the host cell to mount a more effective innate immune response against the viral infection. The influenza virus polymerase complex, consisting of PB1, PB2, and PA proteins, is a primary target for antiviral drug development. nih.gov While neuraminidase inhibitors have been the mainstay of influenza treatment, targeting other viral components like NS1 offers an alternative strategy to combat the virus, especially in the face of growing resistance to existing drugs. nih.govpolyu.edu.hk

The efficacy of antiviral compounds is often evaluated through their ability to reduce viral replication in cell lines. nih.gov Studies on other novel antiviral agents have shown that they can inhibit various strains of influenza, including H1N1, H3N2, and influenza B, as well as oseltamivir-resistant strains. polyu.edu.hkresearchgate.net The mechanism often involves affecting early stages of infection, such as virus internalization. researchgate.net

Antibacterial and Antifungal Activity Assessment in Microbial Cultures

Benzamide derivatives are a class of compounds recognized for their broad spectrum of biological activities, including significant antibacterial and antifungal properties. nanobioletters.com The core benzamide structure serves as a versatile scaffold for the development of new antimicrobial agents.

Antibacterial Activity: Research into various N-substituted benzamides has confirmed their activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel N-benzamide derivatives have shown notable activity against E. coli and B. subtilis. nanobioletters.com The effectiveness of these compounds is thought to relate to their ability to penetrate the bacterial cell wall or to bind effectively to specific bacterial target sites. nanobioletters.com Salicylanilides, a related class of compounds, have also demonstrated good activity against Gram-positive bacteria. nih.gov

Antifungal Activity: The antifungal potential of benzamides has been explored against a range of fungal pathogens. nih.gov Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide were tested against phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the common yeast Saccharomyces cerevisiae. researchgate.net These studies have yielded promising minimum inhibitory concentration (MIC) values, indicating potent antifungal effects. researchgate.net For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide itself showed strong inhibition against S. cerevisiae (MIC = 0.3125 g/L) and F. oxysporum (MIC = 0.625 g/L). researchgate.net The structure-activity relationship (SAR) analysis of some benzamide derivatives revealed that the presence of specific substituents, such as fluorine or chlorine on the benzene (B151609) ring, can significantly enhance antifungal activity. nih.gov

| Compound Class | Organism | Activity/Measurement | Reference |

|---|---|---|---|

| N-Benzamide Derivatives | E. coli | Zone of inhibition: 24 mm; MIC: 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivatives | B. subtilis | Zone of inhibition: 24 mm; MIC: 6.25 µg/mL | nanobioletters.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | MIC: 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | MIC: 0.625 g/L | researchgate.net |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) | Alternaria alternata | EC50: 1.77 µg/mL | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6k) | Various Fungi | EC50 range: 0.98 to 6.71 µg/mL | nih.gov |

Advanced In Vitro Experimental Methodologies

Quantitative Cell-Based Assays (e.g., IC50, EC50 determination)

Quantitative cell-based assays are fundamental in pharmacological research for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters derived from these assays. graphpad.com The IC50 represents the concentration of an inhibitor required to reduce a specific biological response by 50%, while the EC50 is the concentration of a drug that produces a half-maximal response. graphpad.com

The determination of these values typically involves exposing cells to a range of concentrations of the test compound and measuring the corresponding biological response. This response could be cell viability, enzyme activity, or inhibition of viral replication. The resulting data are plotted on a dose-response curve, with the compound concentration on the x-axis (usually on a logarithmic scale) and the response on the y-axis.

A common model used to fit this data is the four-parameter logistic model, which allows for the accurate estimation of the IC50 or EC50 value. nih.govresearchgate.net There are two main definitions for these values:

Relative IC50/EC50: This is the most common definition and refers to the concentration that corresponds to a response midway between the upper and lower plateaus of the fitted curve. graphpad.comnih.gov

Absolute IC50/EC50: This is the concentration that corresponds to a 50% response relative to defined controls (e.g., a 0% control with no inhibitor and a 100% control with maximal inhibition). nih.govresearchgate.net

The choice between a relative or absolute value depends on the stability and reliability of the assay controls. nih.gov For an accurate estimation, it is crucial that the dose-response curve is well-defined, with data points spanning the range from minimal to maximal effect. graphpad.comnih.gov

Enzymatic Activity Assays for Target Engagement

Enzymatic activity assays are essential in vitro tools used to confirm that a compound directly interacts with its intended molecular target (target engagement) and to quantify its inhibitory or activating effects. These assays are crucial in drug discovery for mechanism-of-action studies and for optimizing the potency and selectivity of lead compounds.

The principle of an enzymatic assay involves measuring the rate of a reaction catalyzed by a specific enzyme in the presence and absence of the test compound. The activity can be monitored by measuring the consumption of a substrate or the formation of a product over time. Various detection methods can be employed, including spectrophotometry, fluorescence, and luminescence.

For inhibitors, these assays are used to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, biochemical enzyme assays were used to characterize a benzamide derivative as an ATP-competitive, selective inhibitor of Rho kinase. nih.gov Similarly, various O-substituted derivatives of N-(3-hydroxyphenyl)benzamide were screened for their inhibitory activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. researchgate.net These assays provide direct evidence of target interaction and are fundamental for understanding the molecular pharmacology of a compound like this compound.

| Compound Class | Enzyme Target | Reported Activity | Reference |

|---|---|---|---|

| PF-4950834 (Benzamide derivative) | Rho kinase | ATP-competitive, selective inhibitor | nih.gov |

| N-(3-hydroxyphenyl)benzamide derivatives | Butyrylcholinesterase | Enzyme inhibition activity | researchgate.net |

| N-(3-hydroxyphenyl)benzamide derivatives | Acetylcholinesterase | Enzyme inhibition activity | researchgate.net |

| N-(3-hydroxyphenyl)benzamide derivatives | Lipoxygenase | Enzyme inhibition activity | researchgate.net |

Transcriptomic and Proteomic Profiling of Treated Cells

To understand the broader cellular impact of a compound beyond a single receptor, researchers employ large-scale profiling techniques like transcriptomics and proteomics. These methods provide a comprehensive snapshot of how a compound alters gene expression and protein levels within a cell.

Transcriptomic Profiling

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or population of cells. Techniques such as RNA-sequencing (RNA-Seq) are used to quantify the expression levels of thousands of genes simultaneously after treatment with a compound like this compound. This can reveal which signaling pathways and biological processes are modulated by the compound, offering insights into its mechanism of action and potential therapeutic applications or off-target effects. For instance, single-cell transcriptomic analysis can reveal gene expression changes in specific neuronal populations. frontiersin.org

There are no published transcriptomic studies on cells treated with this compound. If performed, the analysis would identify genes that are significantly upregulated or downregulated, as illustrated in the hypothetical table below.

Hypothetical Transcriptomic Data: Top Differentially Expressed Genes in Neuronal Cells Treated with this compound This table is a fictional representation of potential findings.

| Gene Symbol | Full Gene Name | Fold Change | p-value | Biological Process |

| Unavailable | Data not available | Data not available | Data not available | Data not available |

| Unavailable | Data not available | Data not available | Data not available | Data not available |

| Unavailable | Data not available | Data not available | Data not available | Data not available |

Proteomic Profiling

Proteomics is the large-scale study of proteins, particularly their structures and functions. Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins in cells treated with a compound. This provides a direct look at the functional molecules of the cell and can confirm whether changes observed at the transcriptomic level translate into changes in protein expression. Proteomic analysis can also reveal post-translational modifications, which are critical for protein function and signaling.

As with other assays, there is no available proteomic data for this compound. Such a study would be invaluable for confirming the molecular pathways affected by the compound.

High-Content Imaging for Cellular Phenotypic Analysis

High-content imaging (HCI), also known as high-content analysis or cell painting, is a powerful technology that uses automated microscopy and image analysis to extract quantitative data from cells. researchgate.net This approach allows for the simultaneous measurement of multiple cellular features, such as morphology, protein localization, and organelle health, providing a detailed "phenotypic fingerprint" of a compound's effect. researchgate.netacs.org

In a typical cell painting assay, cells are treated with the compound and then stained with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton, endoplasmic reticulum). researchgate.net Automated microscopes capture images, and sophisticated software analyzes hundreds to thousands of features from each cell. acs.org By comparing the phenotypic profile of treated cells to control cells or cells treated with known drugs, researchers can infer the compound's mechanism of action, identify potential toxicity, and discover novel biological activities.

No high-content imaging or cell painting studies involving this compound have been published in the scientific literature. This modern technique would be a valuable tool for an unbiased, deep characterization of the compound's cellular effects.

Hypothetical High-Content Imaging Phenotypic Profile for this compound This table is an illustrative example of the quantitative data that could be generated.

| Cellular Feature Measured | Change vs. Control | Significance (p-value) |

| Nuclear Area (µm²) | Data not available | Data not available |

| Mitochondrial Texture | Data not available | Data not available |

| Actin Cytoskeleton Intensity | Data not available | Data not available |

| Golgi Apparatus Morphology | Data not available | Data not available |

Preclinical in Vivo Investigations and Pharmacodynamic Studies

Efficacy Assessments in Relevant Animal Models of Disease

No studies reporting the efficacy of 4-hydroxy-N-(3-phenylpropyl)benzamide in animal models of infectious diseases, inflammatory conditions, or oncology were found in the public domain. Therefore, its potential therapeutic effects in these or any other disease models remain uncharacterized.

Preclinical Pharmacokinetic (PK) Characterization and Absorption, Distribution, Metabolism, Excretion (ADME) Studies

There is a lack of published data concerning the pharmacokinetic profile and ADME properties of this compound in any preclinical animal model.

No information is available on the metabolic stability of this compound in animal tissues, such as liver microsomes or hepatocytes. Consequently, its biotransformation pathways have not been elucidated.

Studies detailing the tissue distribution and potential for organ accumulation of this compound in animal models have not been reported.

The mechanisms by which this compound is cleared from the body and its primary routes of excretion (e.g., renal, fecal) are currently unknown.

Translational Relevance from Preclinical Animal Models to General Biological Systems

Given the absence of any preclinical animal data for this compound, it is not possible to assess the translational relevance of its potential effects to general biological systems or to predict its behavior in humans.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein. This method is crucial for understanding the binding mode and estimating the binding affinity of compounds like 4-hydroxy-N-(3-phenylpropyl)benzamide.

In studies of similar benzamide (B126) derivatives, molecular docking has been successfully employed to elucidate interactions with various biological targets. For instance, docking simulations of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the phosphatidylinositol 3-kinase (PI3Kα) enzyme showed that these compounds occupy the binding site and interact with key residues. mdpi.com Similarly, when nitro-substituted benzamide derivatives were docked into the inducible nitric oxide synthase (iNOS) enzyme, the results indicated that specific derivatives bind more efficiently due to their molecular orientation and properties. researchgate.net For other benzamide analogues designed as FtsZ inhibitors, docking studies revealed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209 in the active site of the protein. nih.gov

Table 1: Example Data from Molecular Docking Studies of Benzamide Derivatives This table is illustrative, based on findings for related compounds.

| Compound Type | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) |

|---|---|---|---|

| Nitro Benzamides | iNOS | HEM, H4B groups | -7.0 to -8.5 |

| Benzamide FtsZ Inhibitors | FtsZ | Val 207, Asn 263, Leu 209 | -6.5 to -9.2 |

| N-phenyl-2-quinolone-3-carboxamides | PI3Kα | Not specified | Not specified |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic physiological environment by simulating the movement of atoms and molecules.

For related benzamide compounds, MD simulations have been used to confirm the stability of the docked pose. nih.gov For example, in a study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as acetylcholinesterase (AChE) inhibitors, a simulation was run to prove the stable nature of the ligand-AChE complex. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the complex over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov RMSF analysis helps to identify the flexibility of individual amino acid residues, indicating which parts of the protein are most affected by the ligand's binding.

These simulations can confirm that the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, lending greater confidence to the proposed binding mode. nih.govnih.gov

Table 2: Typical Output from MD Simulation Analysis This table is illustrative, based on findings for related compounds.

| Ligand-Protein Complex | Simulation Length | Average RMSD (Å) | Key Finding |

|---|---|---|---|

| Benzamide analogue - FtsZ | 15 ns | ~2.0 | Complex remained stable. nih.gov |

| Benzamide derivative - AChE | Not specified | 2.4 Å | Complex showed stable binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

For benzamide derivatives, 3D-QSAR models have been developed to predict their inhibitory potential against specific targets. nih.govnih.gov In a typical QSAR study, a set of molecules with known activities is divided into a training set, used to build the model, and a test set, used to validate it. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Statistical methods, such as multi-linear regression or partial least squares (PLS), are then used to create an equation that correlates the descriptors with the observed activity. researchgate.net The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive power. nih.govnih.gov For instance, a 3D-QSAR model for benzamide analogues as FtsZ inhibitors yielded a statistically significant model with an R² of 0.8319 and a Q² of 0.6213. nih.gov Such models are valuable for predicting the potency of new, unsynthesized compounds and for guiding the design of more effective derivatives.

Table 3: Example of QSAR Model Statistics for Benzamide Analogues

| Model Target | No. of Molecules | R² (Training Set) | Q² | r²pred (Test Set) |

|---|---|---|---|---|

| FtsZ Inhibitors | 97 | 0.83 | 0.6213 | 0.67 nih.gov |

| CRF1 Antagonists | 50 | 0.803 | Not specified | 0.91 nih.gov |

| H+/K+-ATPase Inhibitors | 37 | 0.84 | Not specified | 0.88 researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory for HOMO-LUMO energies, molecular electrostatic potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. bohrium.com These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability. mdpi.com

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comnih.gov In studies of similar molecules like 4-hydroxybenzaldehyde, the MEP map shows electron-rich areas around the carbonyl oxygen atoms (typically colored red), indicating sites prone to electrophilic attack, and electron-poor regions around hydrogen atoms (colored blue). mdpi.com This information is valuable for understanding how the molecule will interact with its biological target. nih.gov

Table 4: Illustrative Quantum Chemical Data for a Hydroxy-Benzamide Structure This table is illustrative, based on findings for related compounds like 4-hydroxybenzaldehyde.

| Parameter | Method | Calculated Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | ~ -9.5 eV | Electron-donating ability bsu.by |

| LUMO Energy | DFT/B3LYP | ~ 0.3 eV | Electron-accepting ability bsu.by |

| HOMO-LUMO Gap | DFT/B3LYP | ~ 5.0 eV | Chemical stability and reactivity mdpi.com |

In Silico Prediction and Optimization of ADME Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. frontiersin.org Predicting these pharmacokinetic properties for this compound helps to assess its potential as an orally available drug.

Various software tools and web servers, such as SwissADME and pkCSM, are used for these predictions. researchgate.netjonuns.com Key properties evaluated include:

Lipophilicity (LogP): Predicts how the compound will partition between fatty (lipid) and aqueous environments, affecting absorption and distribution. jonuns.com

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts potential drug-drug interactions and metabolic pathways. frontiersin.org

Drug-Likeness: Evaluates compliance with empirical rules like Lipinski's Rule of Five, which helps to filter out compounds with poor pharmacokinetic profiles. researchgate.net

For many benzamide derivatives, these in silico tools have been used to predict their ADMET profiles, guiding the selection of candidates with favorable properties for further development. nih.govnih.gov

Table 5: Example of In Silico ADME Predictions This table is illustrative and represents typical parameters evaluated.

| ADME Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Lipophilicity (LogP) | < 5 | Good absorption and permeation. frontiersin.org |

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | No/Yes | Predicts CNS activity. |

| CYP Inhibitor (e.g., CYP2D6) | No | Low risk of specific drug-drug interactions. frontiersin.org |

| Lipinski's Rule Violations | 0 | Good drug-likeness. researchgate.net |

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-hydroxy-N-(3-phenylpropyl)benzamide, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include:

Aromatic Protons: Signals for the protons on the 4-hydroxybenzoyl group and the phenyl group of the phenylpropyl moiety. The protons on the 4-hydroxybenzoyl ring, being ortho and meta to the hydroxyl and amide groups, would likely appear as distinct doublets. The five protons of the terminal phenyl ring would typically appear as a multiplet.

Alkyl Protons: The protons of the propyl chain would appear as distinct multiplets. The two methylene (B1212753) groups adjacent to the nitrogen and the phenyl group, and the central methylene group would each have a characteristic chemical shift and coupling pattern.

Amide and Hydroxyl Protons: The amide (N-H) proton would likely appear as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene group. The phenolic (O-H) proton would also typically be a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key expected signals include:

Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm) corresponding to the amide carbonyl carbon.

Aromatic Carbons: A series of signals in the aromatic region (typically 110-160 ppm) for the carbons of both benzene (B151609) rings. The carbon bearing the hydroxyl group would be shifted further downfield.

Alkyl Carbons: Signals in the aliphatic region (typically 20-50 ppm) for the three carbons of the propyl chain.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would confirm the coupling between adjacent protons in the propyl chain and within the aromatic rings. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

While specific data for the target compound is not available, ¹H and ¹³C NMR data for various N-substituted benzamides have been reported in the literature, providing a reference for the expected chemical shift ranges and coupling patterns. rsc.orgrsc.orgresearchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity, Identity, and Metabolite Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): For this compound, electron ionization (EI) or electrospray ionization (ESI) would be used. The mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound (C₁₆H₁₇NO₂). The fragmentation pattern would be characteristic of the structure, with likely cleavages at the amide bond and along the propyl chain. Common fragments would include the benzoyl cation and fragments of the N-(3-phenylpropyl)amino moiety. researchgate.net The fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives has been studied, providing insights into potential fragmentation pathways for related structures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is crucial for assessing the purity of the compound by separating it from any starting materials, byproducts, or degradation products. Furthermore, in biological studies, LC-MS is the primary tool for identifying and quantifying metabolites of the parent compound in various biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture.

For this compound, a reversed-phase HPLC method would typically be developed. This would likely involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The method would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

HPLC is used for:

Purity Assessment: Determining the percentage purity of a synthesized batch of the compound.

Quantitative Analysis: Accurately measuring the concentration of the compound in various samples. This is critical in many research applications, including solubility studies and in vitro biological assays.

The development of HPLC methods for the analysis of benzamide (B126) derivatives in biological samples has been reported, demonstrating the utility of this technique. researchgate.netnih.gov Greener alternatives for mobile phases in HPLC are also being explored for pharmaceutical analysis. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

This technique is also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Furthermore, X-ray crystallography is essential for the analysis of co-crystals, where the target compound is crystallized with another molecule to potentially modify its physicochemical properties. The crystal structures of numerous N-substituted benzamides have been determined, providing a basis for understanding the solid-state behavior of this class of compounds. mdpi.comnih.govresearchgate.net

UV-Vis Spectroscopy for Concentration Determination and Biological Interaction Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the presence of the two aromatic rings and the carbonyl group constitutes a chromophore that absorbs UV light.

The UV-Vis spectrum would show one or more absorption maxima (λmax) at specific wavelengths. This information is useful for:

Concentration Determination: According to the Beer-Lambert law, the absorbance at a given wavelength is directly proportional to the concentration of the compound in solution. This allows for a simple and rapid method for quantifying the compound, provided no other components in the solution absorb at the same wavelength.

Biological Interaction Studies: Changes in the UV-Vis spectrum upon the addition of a biological macromolecule, such as a protein or DNA, can indicate binding interactions. Shifts in the absorption maximum or changes in absorbance can be used to study the binding affinity and stoichiometry of the interaction.

The UV-Vis spectral properties of benzamides and hydroxybenzamides have been investigated, providing a general understanding of their electronic transitions. researchgate.netacademie-sciences.frmasterorganicchemistry.com

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Molecular Targets for 4-hydroxy-N-(3-phenylpropyl)benzamide and its Analogues

A significant avenue for future research lies in the systematic exploration of novel molecular targets for this compound and its structural analogues. The benzamide (B126) moiety is known to interact with a wide range of biological targets, and a comprehensive understanding of the specific interactions of this compound could unveil new therapeutic applications.

Potential Target Classes for Investigation:

Enzymes: Benzamide derivatives have shown inhibitory activity against various enzymes. Future studies could investigate the potential of this compound to modulate the activity of enzymes such as:

Histone Deacetylases (HDACs): Many benzamide-containing compounds are potent HDAC inhibitors, a class of enzymes crucial in epigenetic regulation and cancer therapy.

Poly(ADP-ribose) Polymerases (PARPs): The benzamide structure is a key pharmacophore in several PARP inhibitors used in oncology.

Lipoxygenases (LOXs): Certain benzamide derivatives have demonstrated inhibitory effects on LOXs, which are involved in inflammatory pathways. nih.gov

G-Protein Coupled Receptors (GPCRs): The structural features of this compound suggest potential interactions with various GPCRs, a large family of receptors involved in a multitude of physiological processes.

Ion Channels: Modulation of ion channel activity is another plausible mechanism of action, given the diverse pharmacological profiles of other benzamide-containing molecules.

A systematic screening of this compound against a broad panel of biological targets will be a critical first step in elucidating its pharmacological profile and identifying novel therapeutic opportunities.

Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy

The physicochemical properties of this compound, particularly its predicted hydrophobicity, may present challenges in terms of solubility and bioavailability. The development of advanced drug delivery systems is therefore a crucial area of future research to enhance its preclinical efficacy.

Promising Drug Delivery Strategies:

| Delivery System | Description | Potential Advantages for this compound |

| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Can improve solubility, prolong circulation time, and enable targeted delivery to specific tissues. |

| Polymeric Micelles | Self-assembling nanostructures formed from amphiphilic block copolymers, with a hydrophobic core capable of solubilizing poorly water-soluble drugs. | Can enhance aqueous solubility, protect the drug from degradation, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. |

| Nanoparticles | Solid colloidal particles made from biodegradable polymers or lipids. | Offer controlled and sustained release profiles, can be surface-modified for active targeting, and may improve oral bioavailability. |

Research in this area should focus on formulating this compound within these delivery systems and evaluating their pharmacokinetic and pharmacodynamic profiles in preclinical models.

Integration of Multi-Omics Data (e.g., genomics, proteomics, metabolomics) for Deeper Mechanistic Elucidation

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of multi-omics data is indispensable. These high-throughput technologies can provide a global view of the cellular response to drug treatment.

Multi-Omics Approaches and Their Potential Applications:

Genomics: Transcriptomic analysis (e.g., RNA-seq) can identify genes and signaling pathways that are modulated by the compound, offering insights into its downstream effects.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify direct protein targets and map the drug-induced changes in protein expression and post-translational modifications.

Metabolomics: By analyzing the global metabolic profile of cells or tissues, metabolomics can reveal how the compound affects cellular metabolism, which can be a key aspect of its therapeutic or toxic effects. nih.gov

The integration of these datasets will be instrumental in constructing a detailed picture of the compound's mechanism of action, identifying potential biomarkers of response, and uncovering mechanisms of resistance.

Rational Design of Next-Generation Benzamide Analogues with Improved Potency, Selectivity, and In Vivo Pharmacokinetics

Building upon the foundational structure of this compound, future research should focus on the rational design of next-generation analogues with optimized pharmacological properties. This will involve a systematic exploration of the structure-activity relationship (SAR).

Key Areas for Structural Modification and Optimization:

4-Hydroxy Group: Modification of this group could influence hydrogen bonding interactions with the target protein and affect metabolic stability.

N-(3-phenylpropyl) Side Chain: Alterations in the length and flexibility of this chain, as well as the introduction of substituents on the phenyl ring, could significantly impact potency and selectivity. nih.gov

Benzamide Core: Introduction of substituents on the benzamide ring could modulate electronic properties and provide additional interaction points with the target.

Computational modeling and in silico screening can guide the design of new analogues, which can then be synthesized and evaluated for their potency, selectivity against a panel of off-targets, and in vivo pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Strategies for Addressing Preclinical Research Challenges and Limitations

The path of a drug candidate from discovery to clinical application is fraught with challenges. Proactive strategies to address these potential hurdles are essential for the successful preclinical development of this compound and its analogues.

Common Preclinical Challenges and Potential Solutions:

| Challenge | Potential Strategies |

| Poor Pharmacokinetics | Formulation development (as discussed in 8.2), chemical modification to improve ADME properties. allucent.com |

| Off-Target Toxicity | Early and comprehensive selectivity profiling, SAR studies to minimize off-target activity. |

| Lack of In Vivo Efficacy | Optimization of dosing regimens, use of relevant animal models of disease, and investigation of potential resistance mechanisms. |

| Translational Gap | Utilization of humanized animal models, organ-on-a-chip technologies, and identification of translatable biomarkers to improve the predictive value of preclinical studies for human outcomes. medium.comnih.gov |

A well-designed preclinical development plan that anticipates and addresses these challenges will be critical for advancing this and other novel benzamide compounds towards clinical investigation. biobostonconsulting.com

Q & A

Q. What is the standard synthetic route for 4-hydroxy-N-(3-phenylpropyl)benzamide, and what reaction conditions ensure optimal purity?

The compound is synthesized via a coupling reaction between 4-hydroxybenzoic acid and 3-phenylpropylamine using a carbodiimide-based coupling agent (e.g., EDC or DCC) under room temperature conditions for 12–24 hours. Critical steps include maintaining anhydrous conditions to prevent hydrolysis of the coupling reagent and using purified solvents (e.g., dichloromethane) to avoid side reactions. Post-reaction purification via recrystallization or column chromatography is essential to achieve >95% purity, as confirmed by NMR and LCMS analysis .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?